Chain-Length Discrimination in Undecaprenyl Pyrophosphate Synthase
In kinetic studies with Escherichia coli undecaprenyl pyrophosphate synthase (UPPS), the C10 substrate geranyl pyrophosphate (GPP) displayed markedly reduced binding affinity relative to the C15 farnesyl pyrophosphate (FPP). The Km for GPP was determined to be 36.0 ± 0.1 μM, which is approximately 90-fold higher than the Km observed for FPP under identical assay conditions. Despite the large difference in binding affinity, the catalytic turnover number (kcat) for GPP (1.7 ± 0.1 s⁻¹) was comparable to that of FPP [1]. This kinetic signature—high Km with preserved kcat—is diagnostic of a substrate that fits the active site geometry suboptimally for binding but can be turned over efficiently once bound, establishing GPP as a bona fide but kinetically distinguishable substrate for this prenyltransferase.
vs FPP: 0.3 µM
(90-fold difference)
| Evidence Dimension | Michaelis-Menten constant (Km) for UPPS |
|---|---|
| Target Compound Data | 36.0 ± 0.1 μM |
| Comparator Or Baseline | Farnesyl pyrophosphate (FPP, C15): 0.3 μM |
| Quantified Difference | 90-fold higher Km for GPP |
| Conditions | E. coli undecaprenyl pyrophosphate synthase (UPPS) assay; in vitro kinetic analysis |
Why This Matters
This 90-fold difference in Km provides a quantitative benchmark for enzyme assays requiring GPP as a substrate; substitution with FPP would yield erroneous kinetic parameters and misrepresent enzyme specificity.
- [1] Kharel, Y., et al. (2005). Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase. Biochemical Journal, 386(3), 461-468. View Source
